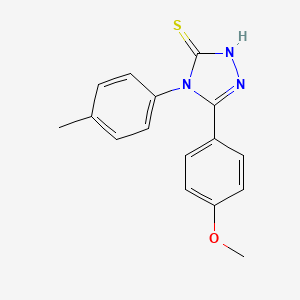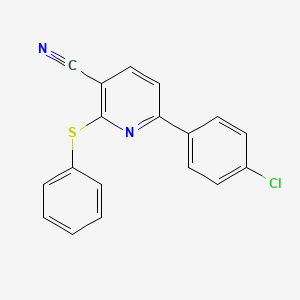
5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol” is a triazole derivative. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms in the ring. They are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science .
Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions, particularly due to the presence of the nitrogen atoms in the ring. They can act as ligands in coordination chemistry, and the thiol group can undergo oxidation and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, triazoles have good thermal and chemical stability. The presence of the thiol group might make the compound prone to oxidation .Aplicaciones Científicas De Investigación
- MTT has shown promising anticancer potential. Researchers have investigated its ability to inhibit tumor cell growth by interfering with cell division and inducing apoptosis (programmed cell death). Its unique chemical structure makes it a valuable candidate for developing novel chemotherapeutic agents .
- MTT possesses antioxidant properties due to its thiol group. It scavenges free radicals, protecting cells from oxidative damage. This makes it relevant in studies related to oxidative stress, aging, and neurodegenerative diseases .
- The triazole-thiol moiety in MTT allows it to form stable complexes with metal ions. Researchers explore its chelating abilities for applications such as metal ion detection, catalysis, and environmental remediation .
- MTT is widely used in cell biology and virology. It serves as a colorimetric indicator for cell viability assays. Live cells reduce MTT to formazan, producing a purple color. This assay helps assess cell proliferation, cytotoxicity, and drug efficacy .
- MTT has been investigated as a corrosion inhibitor for metals (e.g., steel, copper) in aggressive environments. Its adsorption on metal surfaces forms a protective layer, reducing corrosion rates. This has implications for materials science and engineering .
- MTT exhibits fluorescence properties, making it useful for sensing applications. Researchers explore its potential as a fluorescent probe for detecting analytes (e.g., metal ions, pH changes) in biological and environmental samples .
Anticancer Activity
Antioxidant Properties
Metal Chelation and Coordination Chemistry
Biological Staining and Viability Assays
Corrosion Inhibition
Photophysical Properties and Sensing Applications
Mecanismo De Acción
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-3-7-13(8-4-11)19-15(17-18-16(19)21)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCGKIDMJUFUJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00972238 |
Source


|
| Record name | 5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24810049 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
5679-72-1 |
Source


|
| Record name | 5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-2-(dimethylamino)benzoate](/img/structure/B2550691.png)
![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2,2-dimethylpropanamide](/img/structure/B2550692.png)

![1-(4-Methoxyphenyl)-3-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea](/img/structure/B2550694.png)

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2550697.png)



![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2550702.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2550703.png)
![5,5,7,7-Tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2550705.png)
![N-[1-(4-Fluorophenyl)-3-hydroxy-2-methylpropan-2-yl]prop-2-enamide](/img/structure/B2550713.png)